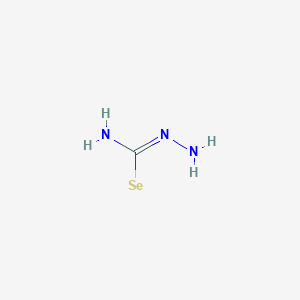

Selenosemicarbazide

描述

Significance of Selenium-Containing Compounds in Contemporary Chemistry

Selenium-containing compounds, both organic and inorganic, are a diverse and vital class of chemicals in scientific research. scbt.com Their importance stems from the unique properties imparted by the selenium atom. Compared to its lighter analogue, sulfur, selenium is larger, more nucleophilic, and its corresponding Se-H bond is more easily dissociated, making it more reactive towards electrophiles. mdpi.com This enhanced reactivity is a valuable tool for synthetic chemists, enabling the preparation of various cyclic and acyclic compounds under mild conditions. rsc.org

In the realm of biochemistry and medicinal chemistry, the discovery of selenocysteine—the 21st amino acid—in essential mammalian enzymes like glutathione (B108866) peroxidases and thioredoxin reductases highlighted the critical role of organoselenium compounds in cellular processes, particularly in antioxidant defense and redox regulation. scbt.comrsc.org This has spurred extensive research into the synthesis of organoselenium compounds with a wide range of potential therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govtandfonline.comacs.org Beyond medicine, selenium compounds are integral to materials science for developing semiconductors and photovoltaic cells, and in analytical chemistry as standards and reagents. scbt.com The ability of selenium to form stable bonds with carbon, analogous to organosulfur compounds, further broadens its utility in creating novel molecular structures. wikipedia.org

Historical Context and Evolution of Selenosemicarbazide Research

The study of this compound and its derivatives is part of the broader field of organoselenium chemistry, which has seen a significant surge in interest since the 1970s. Initially, research was driven by the discovery of the biological importance of selenium and the unique applications of organoselenium compounds in organic synthesis. Early investigations into this compound itself focused on its synthesis and the subsequent preparation of its derivatives, primarily selenosemicarbazones. These derivatives were created through the condensation reaction of this compound with various aldehydes and ketones.

The evolution of research saw a shift towards exploring the biological activities of these compounds. The isosteric replacement of sulfur with selenium in thiosemicarbazones to create selenosemicarbazones often resulted in compounds with more pronounced biological effects, including enhanced antitumor, antimicrobial, and antiviral properties. This observation has been a significant driver for continued research. Studies have demonstrated that selenosemicarbazones can act as potent inhibitors of enzymes like cruzipain, a key protease in the life cycle of Trypanosoma cruzi, the parasite responsible for Chagas disease. More recent research has also focused on the coordination chemistry of selenosemicarbazones with various metal ions, which can further enhance their therapeutic potential. While the synthesis of this compound can be challenging due to its toxicity, one-pot synthesis methods have been developed to generate selenosemicarbazones without isolating the this compound intermediate.

Scope and Research Trajectories of this compound

The current research landscape for this compound is primarily centered on its use as a precursor for synthesizing a wide array of derivatives with potential pharmacological applications. The development of novel selenosemicarbazones and related heterocyclic compounds, such as 1,3-selenazoles and 1,2,4-triazole-3-selones, remains a vibrant area of investigation.

Future research trajectories are aimed at optimizing the therapeutic potential of this compound derivatives. This involves designing and synthesizing new compounds with improved efficacy and selectivity for various biological targets. A key area of focus is the continued exploration of their anticancer properties. For instance, some selenosemicarbazone copper complexes have been shown to inhibit cancer cell proliferation effectively.

Furthermore, the antiparasitic applications of these compounds, particularly against diseases like Chagas disease and malaria, continue to be a promising avenue of research. The synthesis of selenosemicarbazones has yielded compounds with potent activity against the infective form of Trypanosoma cruzi. There is also a growing interest in understanding the detailed mechanisms of action of these compounds and their metal complexes to design more effective and less toxic therapeutic agents. The development of advanced synthetic methodologies, including one-pot reactions, is also crucial for facilitating the synthesis of these valuable compounds.

Structure

2D Structure

属性

InChI |

InChI=1S/CH4N3Se/c2-1(5)4-3/h3H2,(H2,2,4) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVPPZSLIPNFGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN)(N)[Se] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N3Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Selenosemicarbazide and Its Derivatives

Fundamental Synthetic Routes to Selenosemicarbazide

The synthesis of the core molecule, this compound, is foundational to the production of its more complex derivatives. Direct synthesis can be challenging due to the compound's toxicity and instability. One established method involves the reaction of hydrazine (B178648) hydrate (B1144303) with potassium selenocyanate (B1200272). Current time information in Bangalore, IN. This route often generates the this compound in-situ to be used immediately in subsequent reactions, thereby avoiding the isolation of the hazardous intermediate. Current time information in Bangalore, IN.

Another approach involves preparing this compound from a thiosemicarbazide (B42300) precursor. For instance, thiosemicarbazide can be reacted with iodomethane, followed by subsequent steps to yield the selenium analogue. A specific synthesis reported a 42% yield for this compound obtained via an intermediate, cyclohexanone (B45756) selenosemicarbazone, which was formed by refluxing hydrazine hydrate, potassium selenocyanate, and cyclohexanone.

Synthesis of Selenosemicarbazone Derivatives

Selenosemicarbazones are Schiff bases that constitute a major class of this compound derivatives. Their synthesis is typically straightforward, involving the condensation of the parent this compound with various carbonyl compounds.

Condensation Reactions with Aldehydes and Ketones

The most common method for synthesizing selenosemicarbazones is the direct, acid-catalyzed condensation reaction between this compound and an aldehyde or a ketone. This reaction is analogous to the formation of other Schiff bases. The lone pair of electrons on the primary amine of the hydrazine moiety attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates a molecule of water to form the C=N double bond characteristic of a selenosemicarbazone.

In-situ Generation Strategies for this compound Precursors

Due to the challenges associated with handling this compound, strategies involving its in-situ generation are prevalent. This approach enhances safety and convenience. In a typical one-pot synthesis, a mixture of hydrazine hydrate and potassium selenocyanate (KSeCN) in a suitable solvent like ethanol (B145695) is used to generate this compound, which then reacts directly with an added ketone or aldehyde without being isolated. Current time information in Bangalore, IN. This method has been successfully employed for the synthesis of various selenosemicarbazones with yields ranging from 44% to 65%. Current time information in Bangalore, IN.

Table 1: Synthesis of Selenosemicarbazones via In-situ Generation of this compound Current time information in Bangalore, IN.

| Ketone Reactant | Selenosemicarbazone Product | Yield (%) |

| Butyrophenone | Butyrophenone selenosemicarbazone | 44-65 |

| 4-Phenyl-2-butanone | 4-Phenyl-2-butanone selenosemicarbazone | 44-65 |

| 2-Acetonaphthone | 2-Acetonaphthone selenosemicarbazone | 44-65 |

| 4-Nitroacetophenone | 4-Nitroacetophenone selenosemicarbazone | 44-65 |

| Menthone | Menthone selenosemicarbazone | 44-65 |

Chalcogen Exchange Mechanisms in Selenosemicarbazone Synthesis

An alternative route to selenosemicarbazones involves a chalcogen exchange reaction. This method transforms a more readily available semicarbazone (the oxygen analogue) or thiosemicarbazone (the sulfur analogue) into the desired selenosemicarbazone. For example, a semicarbazone can be converted to the corresponding selenosemicarbazone via an O-Se exchange using specific reagents designed for this purpose, such as an Ishihara reagent.

Synthetic Pathways to this compound-Derived Heterocycles

Selenosemicarbazides and selenosemicarbazones are invaluable precursors for the synthesis of selenium-containing heterocycles, particularly selenazoles.

Hantzsch-Type Condensation Reactions for Selenazole Formation

The Hantzsch thiazole (B1198619) synthesis can be adapted to produce selenazoles. This reaction typically involves the cyclocondensation of a compound containing a selenoamide moiety (such as this compound or its derivatives) with an α-halocarbonyl compound, like an α-haloketone or α-haloaldehyde.

When this compound itself reacts with an α-haloketone, such as phenacyl bromide or desyl bromide, the reaction can theoretically yield different products. However, the formation of 2-hydrazino-1,3-selenazoles is a common outcome. For example, the reaction of this compound with desyl bromide yields 2-hydrazino-4,5-diphenyl-1,3-selenazole with a 70% yield.

More frequently, a pre-formed selenosemicarbazone is used as the selenium-containing reactant. The Hantzsch-type cyclization of a selenosemicarbazone with an α-haloketone, such as a para-substituted bromoacetophenone, proceeds under a nitrogen atmosphere to afford 2,4-disubstituted 1,3-selenazoles. This strategy has been used to synthesize a variety of functionalized 1,3-selenazoles, with yields reported between 18% and 96%. Microwave irradiation has been shown to improve yields and significantly shorten reaction times for these condensation reactions compared to classical heating methods.

Table 2: Hantzsch-Type Synthesis of 1,3-Selenazoles from this compound Derivatives

| Selenium Reactant | α-Haloketone Reactant | Product | Yield (%) |

| This compound | Desyl bromide | 2-Hydrazino-4,5-diphenyl-1,3-selenazole | 70 |

| Cyclohexanone selenosemicarbazone | para-Substituted bromoacetophenones | 2,4-Disubstituted 1,3-selenazoles | 44-70 |

| Dihydro-2H-thiopyran-4(3H)-one selenosemicarbazone | para-Substituted bromoacetophenones | 2,4-Disubstituted 1,3-selenazoles | 67-96 |

| Cyclohexanecarbaldehyde selenosemicarbazone | para-Substituted bromoacetophenones | 2,4-Disubstituted 1,3-selenazoles | 18-52 |

Acylation Reactions Yielding Aroyl-Selenosemicarbazide Derivatives

The acylation of this compound is a fundamental method for the synthesis of N-acyl derivatives, particularly aroyl-selenosemicarbazides. These compounds serve as crucial precursors for the synthesis of various selenium-containing heterocycles, such as 1,3-selenazoles. The reaction typically involves treating this compound with an appropriate acylating agent, most commonly an aroyl chloride.

This electrophilic substitution reaction targets the nucleophilic nitrogen atom of the this compound. The process leads to the formation of a stable amide bond, yielding the corresponding aroyl-selenosemicarbazide derivative. These derivatives are key intermediates in the Hantzsch-type condensation reaction for synthesizing a range of functionalized 1,3-selenazoles. For instance, the synthesis of aroyl-hydrazinoselenazoles and their diacetyl derivatives proceeds through the initial formation of aroyl-selenosemicarbazide intermediates.

The general scheme for this acylation is presented below:

This compound + Aroyl Chloride → Aroyl-Selenosemicarbazide + HCl

Detailed findings show that these aroyl-selenosemicarbazide derivatives are readily used in subsequent reactions without extensive purification, highlighting the efficiency of this synthetic step.

Table 1: Examples of Aroyl-Selenosemicarbazide Derivatives as Synthetic Precursors

| Precursor | Synthesized from | Subsequent Reaction | Final Product Class | Reference |

|---|

Sustainable and Efficient Synthetic Approaches

One-Pot Synthetic Strategies

A notable example is the one-pot, three-component condensation for synthesizing functionalized selenazole derivatives. This method involves the reaction of variously substituted hydrazines, potassium selenocyanate, and aroyl chlorides in acetone (B3395972) at room temperature. In this process, an aroyl isoselenocyanate is generated in situ from the aroyl chloride and potassium selenocyanate, which then reacts with the hydrazine to form a this compound-type intermediate. This intermediate subsequently reacts with a third component, such as dimethyl acetylenedicarboxylate, to yield the final heterocyclic product.

This protocol is advantageous due to its mild reaction conditions, straightforward work-up, and the ability to produce moderate to good yields of highly functionalized products.

Table 2: Components for One-Pot Synthesis of Selenazole Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 | Solvent | Key Advantage | Reference |

|---|

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times and often leading to higher yields and cleaner products compared to conventional heating methods. The technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently.

The synthesis of selenazole derivatives from selenosemicarbazides and α-halogenocarbonyl compounds has been shown to benefit significantly from microwave irradiation. In a comparative study, reactions carried out under microwave heating (200 W) were completed in 60 minutes, affording near-quantitative yields. In contrast, the same reactions conducted at room temperature required 1,440 minutes (24 hours) and resulted in lower yields. This demonstrates the profound rate enhancement and efficiency gains provided by microwave assistance.

This green synthetic approach not only accelerates the synthesis of this compound derivatives and their subsequent products but also aligns with the principles of energy efficiency by minimizing reaction time and energy consumption.

Table 3: Comparison of Microwave-Assisted vs. Room Temperature Synthesis of Selenazole Derivatives

| Compound | Method | Reaction Time (minutes) | Yield (%) | Reference |

|---|---|---|---|---|

| Selenazole Derivative A | Microwave Irradiation (200 W) | 60 | 98 | |

| Selenazole Derivative A | Room Temperature | 1440 | 85 | |

| Selenazole Derivative B | Microwave Irradiation (200 W) | 60 | 97 |

Coordination Chemistry of Selenosemicarbazide and Its Metal Complexes

Selenosemicarbazones as Versatile Ligands in Coordination Systems

Selenosemicarbazones are formed through the condensation reaction of selenosemicarbazide with aldehydes or ketones. This synthesis method allows for a vast number of derivatives to be created by varying the substituents on the aldehydic or ketonic precursor. These ligands are capable of coordinating to metal ions as neutral molecules or, upon deprotonation, as monoanionic or dianionic species, exhibiting a range of denticities.

The fundamental architecture of a selenosemicarbazone ligand, R₂C=N-NH-C(=Se)NH₂, provides a platform for extensive structural modification. The nature of the 'R' groups, which are derived from the parent aldehyde or ketone, and substituents on the terminal amine can significantly influence the electronic and steric properties of the ligand, thereby dictating its coordination behavior.

For instance, the introduction of bulky substituents near the coordination sites can impose steric hindrance, affecting the geometry of the resulting metal complex. Electron-donating or electron-withdrawing groups on the aromatic rings of the ligand can alter the electron density on the donor atoms, thereby influencing the strength of the metal-ligand bonds and the redox potentials of the metal complexes. Studies on iron(II) complexes with formazanate ligands, which are structurally related to semicarbazones, have shown that the electronic nature of para-substituents has a distinct influence on the metal-ligand σ- and π-bonding, which in turn affects the spin-crossover properties of the complex. In selenosemicarbazone complexes, such substituent effects can similarly tune the electronic structure and reactivity. For example, in a series of iron(III) complexes, the paramagnetic property was found to increase in the order of substituents Y = H < CH₃O < CH₃ < Cl, highlighting the combined influence of steric and electronic effects on the coordination environment.

Selenosemicarbazones are highly versatile in their denticity, acting as bidentate, tridentate, or even multidentate ligands. The coordination typically involves the selenium atom and one or more nitrogen atoms from the imine and/or the terminal amine group. The presence of additional functional groups in the aldehyde or ketone precursor, such as hydroxyl or pyridyl moieties, can increase the denticity of the ligand.

Selenosemicarbazone ligands can coordinate to a metal center in their neutral form or as a monoanionic ligand after deprotonation of the hydrazinic N-H proton. In the neutral coordination mode, the ligand typically acts as a monodentate Se-donor or a bidentate [N,Se] chelator. For example, cyclohexanone (B45756) selenosemicarbazone and benzaldehyde (B42025) selenosemicarbazone have been shown to act as neutral Se-donors in octahedral Co(III) complexes. In the absence of a base, neutral selenosemicarbazone ligands can form chelate complexes like [NiCl₂(HSe)] and [ZnCl₂(HSe)].

Upon deprotonation in the presence of a base, selenosemicarbazones frequently act as monoanionic bidentate [N,Se]⁻ ligands. This mode of coordination is common in square planar complexes of Ni(II), such as [Ni(LSe)₂], where LSe represents the monoanionic selenosemicarbazone. Similarly, acetone (B3395972) selenosemicarbazone and furfural (B47365) selenosemicarbazone act as monoanionic [N,Se]⁻ ligands, forming bis(chelates) with Ni(II) and Cd(II).

The introduction of an additional donor atom into the aldehyde or ketone backbone of the selenosemicarbazone allows for tridentate coordination. A common structural motif for tridentate selenosemicarbazones is [N,N,Se] or [O,N,Se]. For instance, selenosemicarbazones derived from 2-acetylpyridine (B122185) or 2-quinolinecarboxaldehyde (B31650) can act as tridentate ligands, coordinating through the pyridyl/quinolyl nitrogen, the imine nitrogen, and the selenium atom. These ligands often form octahedral complexes of the type [M(L)₂] or square planar complexes of the type [M(L)X].

In some cases, the ligand can be doubly deprotonated to act as a dianionic tridentate [O,N,Se]²⁻ ligand, as seen with salicylaldehyde (B1680747) selenosemicarbazone. This ligand reacts with Co³⁺, Cr³⁺, and Fe³⁺ to form octahedral complexes of the type [M(SeLsal)₂]⁻. A potentially pentadentate selenosemicarbazone can be formed by the condensation of 2,6-diacetylpyridine (B75352) with two equivalents of this compound. This ligand coordinates to Ni(II), Cd(II), and Zn(II) through two selenium atoms, two imine nitrogens, and the pyridyl nitrogen.

Denticity and Donor Atom Preferences in Selenosemicarbazone Ligands

Monoanionic and Neutral Coordination Modes

Complexation with Transition and Main Group Metal Ions

Selenosemicarbazones form stable complexes with a wide range of transition and main group metals. The coordination geometry and the properties of the resulting complexes are dependent on the metal ion, the specific selenosemicarbazone ligand, and the reaction conditions.

The 3d-block transition metals are particularly well-studied in their complexation with selenosemicarbazones, yielding complexes with diverse geometries, including octahedral, square planar, and tetrahedral arrangements.

Cobalt (Co(II/III)): Cobalt complexes of selenosemicarbazones have been synthesized in both the +2 and +3 oxidation states. For example, cobalt(II) salts react with the selenosemicarbazone of diacetyl monoxime under aerobic conditions to form octahedral cobalt(III) salts of the type [Co(HSeLᴼˣ)₂]X. The selenosemicarbazone derived from 8-quinolinecarboxaldehyde (B1295770) forms the octahedral bis(chelate) [Co(SeL8quin)₂]ClO₄, where the deprotonated ligand binds through two nitrogen atoms and the selenium atom.

Copper (Cu(II)): Copper(II) complexes of selenosemicarbazones are widely reported. For example, salicylaldehyde selenosemicarbazone forms a diamagnetic, square planar complex, [Cu(SeLsal)(Py)], in the presence of pyridine (B92270). The selenosemicarbazone of diacetyl monoxime reacts with copper(II) salts to yield green, paramagnetic complexes of the type [CuX₂(H₂SeLᴼˣ)], where the neutral ligand coordinates through the oxime and imine nitrogens and the selenium atom. Copper bis(selenosemicarbazone) complexes have been synthesized and are structurally analogous to their well-known square-planar sulfur-containing counterparts.

Iron (Fe(II/III)): Iron can form complexes with selenosemicarbazones in both its +2 and +3 oxidation states. Salicylaldehyde selenosemicarbazone, acting as a dianionic tridentate ligand, forms octahedral complexes with Fe³⁺. The 2-acetylpyridine selenosemicarbazone derivative with a 3-azabicyclo[3.2.2]nonane substituent at the N4-position forms the octahedral iron(III) salt [Fe(LSeᵃᶜᵖʸ)₂][FeCl₄]. Reaction of various selenosemicarbazones with iron(III) acetate (B1210297) has yielded high-spin Fe(III) complexes with octahedral or tetrahedral geometries.

Manganese (Mn(II)): Manganese(II) complexes with selenosemicarbazones have been reported to adopt tetrahedral or octahedral geometries. For instance, a novel selenosemicarbazone ligand derived from (1R,2R,4R,5S)-2,4-diphenyl-3-azabicyclo[3.2.1]octan-8-imine forms a complex with Mn(II) with the general formula K₂[MnL₂Cl₂], suggesting an octahedral geometry.

Nickel (Ni(II)): Nickel(II) complexes of selenosemicarbazones can be either paramagnetic (octahedral or tetrahedral) or diamagnetic (square planar). Acetone selenosemicarbazone reacts with Ni(II) salts in the presence of a base to give diamagnetic, square planar complexes of the type [Ni(LSe)₂]. In the absence of a base, a neutral chelate complex [NiCl₂(HSe)] is formed. The selenosemicarbazone of 2-acetylpyridine forms a square planar nickel(II) complex, [NiCl(LSeᵃᶜᵖʸ)].

Zinc (Zn(II)): As a d¹⁰ metal ion, Zn(II) typically forms colorless, diamagnetic complexes. With selenosemicarbazones, it often adopts a tetrahedral geometry. For instance, the condensation product of 2-formylpyridine and this compound forms a complex with Zn(II) where the ligand is bidentate, coordinating via the selenium and azomethine nitrogen atoms. A novel selenosemicarbazone ligand has been reported to form a tetrahedral complex with Zn(II) with the general formula [ZnL₂].

The following table summarizes the coordination characteristics of some representative selenosemicarbazone complexes with 3d transition metals.

| Metal Ion | Selenosemicarbazone Ligand | Complex Formula | Geometry | Ligand Denticity/Charge | Donor Atoms | Reference(s) |

| Co(III) | Salicylaldehyde selenosemicarbazone | [Co(SeLsal)₂]⁻ | Octahedral | Tridentate / Dianionic | O, N, Se | |

| Co(III) | 8-Quinolinecarboxaldehyde selenosemicarbazone | [Co(SeL8quin)₂]ClO₄ | Octahedral | Tridentate / Monoanionic | N, N, Se | |

| Cu(II) | Salicylaldehyde selenosemicarbazone | [Cu(SeLsal)(Py)] | Square Planar | Tridentate / Dianionic | O, N, Se | |

| Cu(II) | Diacetyl monoxime selenosemicarbazone | [CuCl₂(H₂SeLᴼˣ)] | - | Tridentate / Neutral | N, N, Se | |

| Fe(III) | 2-Acetylpyridine selenosemicarbazone derivative | [Fe(LSeᵃᶜᵖʸ)₂][FeCl₄] | Octahedral | Tridentate / Monoanionic | N, N, Se | |

| Fe(III) | Cyclohexanone selenosemicarbazone | [Fe(cysesc)₃] | Octahedral | Bidentate / Monoanionic | N, Se | |

| Mn(II) | (1R,2R,4R,5S)-2,4-diphenyl-3-azabicyclo[3.2.1]octan-8-imine selenosemicarbazone | K₂[MnL₂Cl₂] | Octahedral | Bidentate / Monoanionic | N, Se | |

| Ni(II) | Acetone selenosemicarbazone | [Ni(LSe)₂] | Square Planar | Bidentate / Monoanionic | N, Se | |

| Ni(II) | 2-Acetylpyridine selenosemicarbazone | [NiCl(LSeᵃᶜᵖʸ)] | Square Planar | Tridentate / Monoanionic | N, N, Se | |

| Zn(II) | 2-Formylpyridine selenosemicarbazone | [Zn(L)Cl₂] | Tetrahedral (inferred) | Bidentate / Neutral | N, Se | |

| Zn(II) | (1R,2R,4R,5S)-2,4-diphenyl-3-azabicyclo[3.2.1]octan-8-imine selenosemicarbazone | [ZnL₂] | Tetrahedral | Bidentate / Monoanionic | N, Se |

Coordination with Other Metal Ions (e.g., Cd(II), Ga(III), In(III), Sb(III), Bi(III), Ru(II), Sn(IV), V(IV))

The coordination chemistry of this compound extends beyond common transition metals to a variety of other metal ions, showcasing its versatility as a ligand. The coordination behavior often depends on the specific selenosemicarbazone derivative, the metal ion's properties, and the reaction conditions.

Cadmium(II): Cd(II) forms complexes with various selenosemicarbazone ligands. For instance, with the condensation product of 2-formylpyridine and this compound, a five-coordinate complex is formed where the cadmium ion exhibits a square-pyramidal geometry. In this complex, the ligand coordinates in its neutral form as a tridentate [N,N,Se] donor, with two chloride ligands completing the coordination sphere. In other cases, such as with certain bidentate Schiff-base seleno-ligands, Cd(II) can form four-coordinate complexes with a tetrahedral geometry.

Gallium(III): Ga(III) has been shown to react with the N,N-dimethyl derivative of 2-acetylpyridine selenosemicarbazone. In the presence of Ga(NO₃)₃, it forms an octahedral bis(chelate) salt, [Ga(LSeacpy)₂]PF₆.

Indium(III): Indium(III) dihalide complexes with deprotonated, tridentate thio- and selenosemicarbazone ligands have been synthesized and characterized. In these complexes, the indium atom is typically six-coordinate with a distorted octahedral geometry. The coordination sphere is completed by two halide ligands and, in some cases, a weak interaction with a halide from a neighboring molecule or a solvent molecule, demonstrating the flexibility of indium's coordination number.

Antimony(III): Antimony(III) also forms complexes with tridentate, anionic selenosemicarbazonato ligands. A five-coordinate antimony complex has been structurally characterized, revealing a distorted octahedral geometry where the stereochemically active lone pair of electrons occupies an equatorial position. In this structure, the axial chloride ligands are observed to bend slightly away from the lone pair.

Bismuth(III): Bismuth(III) dihalide complexes with deprotonated, tridentate selenosemicarbazone ligands have been prepared. While detailed structural elucidation for many bismuth-selenosemicarbazone complexes is an area of ongoing research, the known chemistry of Bi(III) suggests it forms stable complexes, often exhibiting structural diversity.

Ruthenium(II): The coordination chemistry with Ruthenium(II) includes the formation of organometallic complexes. For example, the reaction of [RuCl₂(p-cym)]₂ with acylselenoureas in the presence of a phosphine (B1218219) ligand yields chiral-at-metal organoruthenium(II) cations. Additionally, bis(chelate) salts of ruthenium with selenosemicarbazone ligands have been reported.

Tin(IV): Tin(IV) complexes with selenosemicarbazonato ligands have been synthesized, typically forming distorted octahedral geometries. In complexes such as [SnBu₂Cl(L)] and [SnBuCl₂(L)], the deprotonated selenosemicarbazone acts as a monoanionic, tridentate [N,N,Se] ligand. Six-coordinate dimethyltin(IV) complexes of the general formula [Me₂Sn(HL)Cl₂] have also been reported, where the selenosemicarbazone ligand is neutral.

Vanadium(IV): The coordination of selenosemicarbazones with the vanadyl(IV) ion, [VO]²⁺, has been explored. The reaction of 2-acetylpyridine selenosemicarbazone with [VO(acac)₂] yields a V(IV) complex, [V(O)(acac)(LSeacpy)], where the ligand coordinates as a deprotonated [N,N,Se]⁻ donor. In other systems, such as with salicylaldehyde selenosemicarbazone, the ligand has been observed to act as a dianionic [O,N,N]²⁻ ligand, with the soft selenium atom not coordinating to the hard vanadyl center. The resulting complexes can exhibit square pyramidal or distorted octahedral geometries.

| Metal Ion | Oxidation State | Typical Coordination Number(s) | Observed Geometry | Ligand Form |

| Cd(II) | +2 | 4, 5 | Tetrahedral, Square Pyramidal | Neutral, Anionic |

| Ga(III) | +3 | 6 | Octahedral | Anionic |

| In(III) | +3 | 5, 6 | Distorted Octahedral | Anionic |

| Sb(III) | +3 | 5 | Distorted Octahedral (with lone pair) | Anionic |

| Bi(III) | +3 | - | - | Anionic |

| Ru(II) | +2 | - | Organometallic (Half-Sandwich) | Anionic |

| Sn(IV) | +4 | 6 | Distorted Octahedral | Neutral, Anionic |

| V(IV) | +4 | 5, 6 | Square Pyramidal, Distorted Octahedral | Anionic |

Stereochemistry and Geometrical Configurations of this compound Metal Complexes

The stereochemistry of metal complexes derived from this compound (typically as selenosemicarbazone Schiff bases) is diverse, dictated by the metal ion's size, oxidation state, electronic configuration, and coordination number, as well as the denticity and steric profile of the ligand.

Octahedral Geometries in Metal Coordination

Octahedral geometry, involving six ligands arranged at the vertices of an octahedron around a central metal ion, is a common coordination arrangement for selenosemicarbazone complexes. This geometry is frequently observed for metal ions like Mn(II), Co(II), Ni(II), Cr(III), Ga(III), and Sn(IV). In these complexes, the selenosemicarbazone ligand often acts as a bidentate or tridentate chelating agent. For instance, in complexes with a 1:2 metal-to-ligand ratio, two tridentate selenosemicarbazone ligands can saturate the six coordination sites of the metal, leading to a [ML₂] type complex. Alternatively, two bidentate ligands can coordinate along with two additional monodentate ligands (like water or halides) to achieve an octahedral environment, as seen in formulas like [M(L)₂(H₂O)₂]Cl₂. Distorted octahedral geometries are also common, arising from electronic effects like the Jahn-Teller effect or steric constraints imposed by the ligand framework.

Square Planar and Tetrahedral Geometries

Four-coordinate complexes of selenosemicarbazones typically adopt either square planar or tetrahedral geometries.

Square Planar Geometry: This arrangement is prevalent for transition metal ions with a d⁸ electron configuration, such as Ni(II), Pd(II), and Pt(II). The choice of square planar geometry is driven by the large crystal field splitting energy, which favors a low-spin configuration where the eight d-electrons occupy the lower energy orbitals, leaving the highest-energy dx²-y² orbital empty. Selenosemicarbazone complexes of Cu(II) (a d⁹ ion) are also frequently observed to adopt a distorted square planar geometry.

Tetrahedral Geometry: This geometry is common for complexes where the central metal has a d¹⁰ electron configuration, such as Zn(II) and Cd(II), or when the ligand field splitting is small, favoring a high-spin configuration. In a tetrahedral field, the d-orbital splitting is less pronounced than in an octahedral or square planar field. Consequently, tetrahedral arrangements are found in numerous Zn(II) and Cd(II) selenosemicarbazone complexes.

Other Observed Coordination Polyhedra (e.g., Square Pyramidal)

Beyond the more common octahedral, square planar, and tetrahedral arrangements, other coordination polyhedra are observed for selenosemicarbazone metal complexes.

Square Pyramidal Geometry: This five-coordinate geometry is notably found in certain Cd(II) and V(IV) complexes. In the Cd(II) complex with 2-formylpyridine selenosemicarbazone, [CdCl₂(HLSepy)], the cadmium ion is at the center of a square pyramid. The ligand coordinates tridentately via selenium and two nitrogen atoms in the basal plane, with two chloride ligands occupying the remaining basal and the apical positions. Similarly, oxovanadium(IV) complexes often adopt a square pyramidal geometry, with the multiply-bonded oxo group in the apical position and the selenosemicarbazone ligand and other co-ligands occupying the four basal sites.

| Geometry | Common Metal Ions | Example Complex Formula |

| Octahedral | Mn(II), Co(II), Ni(II), Ga(III), Sn(IV) | K₂[MnL₂Cl₂], [Ga(LSeacpy)₂]PF₆ |

| Square Planar | Ni(II), Cu(II), Pd(II) | [NiL₂]Cl₂, [CuL₂] |

| Tetrahedral | Zn(II), Cd(II) | [ZnL₂], [CdL₂] |

| Square Pyramidal | Cd(II), V(IV) | [CdCl₂(HLSepy)], [VO(mp)₂]²⁻ |

Electronic Structure and Bonding in this compound Complexes

The electronic structure and bonding in this compound metal complexes are best described using a combination of Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory. Selenosemicarbazones typically coordinate to metal ions through the soft selenium donor atom and one or more hard nitrogen donor atoms. This mixed-donor character influences the electronic properties of the resulting complexes.

The bonding involves the formation of sigma (σ) bonds from the donation of lone pair electrons from the selenium and nitrogen atoms into vacant d-orbitals of the metal center. The interaction between the metal d-orbitals and the ligand orbitals leads to the splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the geometry of the complex (e.g., octahedral Δo, tetrahedral Δt) and the nature of the metal and ligand.

Electronic spectra of these complexes provide insight into their electronic structure. They typically display bands corresponding to ligand-centered π→π* and n→π* transitions. More importantly, charge-transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) and d-d transitions are often observed. The d-d transitions, which involve the promotion of an electron from a lower-energy d-orbital to a higher-energy one, are directly related to the ligand field splitting energy (Δ) and are responsible for the characteristic colors of many transition metal complexes. The delocalization of electron density from the metal into the ligand π-system, indicated by shifts in the ν(C=N) infrared stretching frequency upon coordination, suggests a degree of π-backbonding in some complexes.

Solution Chemistry and Stability of this compound Metal Complexes

The behavior of this compound metal complexes in solution is governed by their thermodynamic and kinetic stability. Thermodynamic stability refers to the position of the equilibrium for complex formation, often quantified by the stability constant (K). A large stability constant indicates that the complex is highly favored at equilibrium.

This compound and its derivatives are chelating ligands, meaning they bind to a central metal ion through multiple donor atoms to form a ring structure. This phenomenon, known as the chelate effect, leads to a significant increase in the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. The formation of five- or six-membered chelate rings, typically involving the Se and N donor atoms, is a key contributor to the high stability of these complexes.

The stability of the complexes is also influenced by factors such as pH, the nature of the metal ion, and the solvent. For example, the protonation state of the ligand can change with pH, affecting its coordinating ability. Studies have determined stability constants for complexes of this compound with ions like zinc, cadmium, and mercury, allowing for quantitative comparisons of their relative stabilities. The kinetic stability, which refers to the rate at which a complex undergoes ligand exchange or decomposition, is also a crucial factor, particularly for applications in medicine. For instance, Co(III) complexes are known to be kinetically inert due to their low-spin d⁶ electron configuration, which makes their ligand substitution reactions very slow.

Spectroscopic and Structural Elucidation of Selenosemicarbazide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of selenosemicarbazide derivatives in solution. By analyzing the spectra of different nuclei, such as proton (¹H), carbon-¹³ (¹³C), and selenium-⁷⁷ (⁷⁷Se), a comprehensive picture of the molecular framework and the electronic environment of each atom can be constructed.

Proton (¹H) NMR Analysis of this compound Derivatives

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number and types of protons present in a this compound molecule, as well as their neighboring atoms. The chemical shifts (δ) of the N-H protons are particularly informative. For instance, in a study of a specific selenosemicarbazone ligand (HL), the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for different N-H protons, such as N1-H at 2.75 ppm, N4-H at 5.16 ppm, and N3-H at 8.54 ppm. The disappearance of the N3-H proton signal upon complexation with a metal ion is a strong indicator of deprotonation and coordination through the nitrogen atom. Furthermore, the coupling patterns and integration of the signals reveal the connectivity of the protons within the molecule. For example, the presence of triplets and doublets for aromatic protons can help in assigning their positions on the ring.

Table 1: Selected ¹H NMR Chemical Shifts (ppm) for a Selenosemicarbazone Ligand (HL) in DMSO-d₆

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N1-H | 2.75 | s | - |

| C7, 7'-H | 3.80 | d | 8 |

| N4-H | 5.16 | s | - |

| C1, 1'-H | 6.89 | t | 8 |

| C2, 2', 6, 6'-H | 7.60 | t | 8 |

| C3, 3', 5, 5'-H | 7.88 | d | 8 |

| N3-H | 8.54 | s | - |

Carbon (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-¹³ NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound compounds. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with carbons bonded to electronegative atoms or involved in double bonds typically appearing at higher chemical shifts (downfield).

A key signal in the ¹³C NMR spectrum of a this compound derivative is that of the C=Se carbon, which is often found at a significantly downfield position. For a selenosemicarbazone ligand (HL), this signal appeared at 171.25 ppm. Upon coordination to a metal ion like zinc, this signal can shift, for instance to 168.92 ppm in [Zn(L)₂], indicating the involvement of the selenium atom in bonding. Similarly, the signal for the imine carbon (C=N) also experiences a shift upon complexation, confirming the coordination of the imine nitrogen.

Table 2: Selected ¹³C NMR Chemical Shifts (ppm) for a Selenosemicarbazone Ligand (HL) and its Zinc Complex [Zn(L)₂] in DMSO-d₆

| Carbon Assignment | HL (δ, ppm) | [Zn(L)₂] (δ, ppm) |

| C9, 9' | 27.89 | 27.89 |

| C8, 8' | 55.10, 56.44 | 65.53 |

| C7, 7' | 64.21 | 56.44 |

| C1, 1' | 125.26 | 124.67 |

| C3, 3', 5, 5' | 127.29 | 128.51 |

| C2, 2', 6, 6' | 128.51 | 126.21 |

| C4, 4' | 140.82 | 142.43 |

| C=N | 158.02 | 164.43 |

| C=Se | 171.25 | 168.92 |

Selenium (⁷⁷Se) NMR Spectroscopy for Selenium Environment Analysis

Selenium-⁷⁷ NMR (⁷⁷Se NMR) spectroscopy is a powerful and direct probe for studying the environment of the selenium atom in this compound compounds. The chemical shift of ⁷⁷Se is highly sensitive to the electronic and steric environment around the selenium nucleus.

In a free selenosemicarbazone ligand (HL), the ⁷⁷Se NMR signal for the C=Se group was observed at 186.25 ppm. A significant downfield shift of this signal upon complexation provides strong evidence for the coordination of the selenium atom to the metal center. For example, in the zinc complex [Zn(L)₂], the ⁷⁷Se signal shifted to 237.20 ppm. This large change in chemical shift is indicative of a direct metal-selenium bond. The sensitivity of ⁷⁷Se NMR makes it an excellent tool for investigating the nature of the selenium-metal interaction in coordination compounds.

Table 3: ⁷⁷Se NMR Chemical Shifts (ppm) for a Selenosemicarbazone Ligand (HL) and its Zinc Complex [Zn(L)₂] in DMSO-d₆

| Compound | ⁷⁷Se Chemical Shift (δ, ppm) |

| HL | 186.25 |

| [Zn(L)₂] | 237.20 |

Vibrational Spectroscopy for Functional Group Identification and Coordination Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental technique for identifying functional groups and understanding how a this compound ligand coordinates to a metal ion.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a this compound compound displays characteristic absorption bands corresponding to the vibrational modes of its various functional groups. Key vibrational bands include those for N-H stretching, C=N (imine) stretching, and C=Se stretching. Changes in the positions and intensities of these bands upon complexation provide valuable insights into the coordination mode of the ligand.

For instance, the ν(C=N) stretching vibration, observed at 1643 cm⁻¹ in a free selenosemicarbazone ligand (HL), shifts to a lower wavenumber (around 1629–1636 cm⁻¹) in its metal complexes. This shift confirms the coordination of the imine nitrogen to the metal ion. Similarly, a shift in the ν(C=Se) band, which appears at 771 cm⁻¹ in the free ligand, to lower frequencies (around 702-736 cm⁻¹) in the complexes indicates the involvement of the selenium atom in coordination. The disappearance of the ν(N-H) band of the this compound moiety upon complexation suggests deprotonation and subsequent coordination of the nitrogen atom. Furthermore, the appearance of new bands in the far-infrared region can be assigned to metal-nitrogen (ν(M-N)) and metal-selenium (ν(M-Se)) vibrations, providing direct evidence of coordination.

Table 4: Key FTIR Frequencies (cm⁻¹) for a Selenosemicarbazone Ligand (HL) and its Metal Complexes

| Vibration | HL (cm⁻¹) | Metal Complexes (cm⁻¹) |

| ν(N-H) | 3460, 3441, 3317, 3248 | Present (except N3-H) |

| ν(C=N) imine | 1643 | 1629–1636 |

| ν(C=Se) | 1284 | Lower frequencies |

| ν(C-Se) | 771 | 702-736 |

| ν(M-N) | - | 420-459 |

| ν(M-Se) | - | 333-364 |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying the electronic structure of this compound complexes. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectra of selenosemicarbazone ligands typically show absorption bands corresponding to π → π* and n → π* transitions within the aromatic rings and the C=N and C=Se chromophores. For example, a selenosemicarbazone ligand might exhibit bands around 275 nm and 305 nm, which can be assigned to these transitions.

Upon complexation with a metal ion, new absorption bands may appear in the visible region, or existing bands may shift. These new bands are often due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For instance, in a manganese complex, a charge transfer band was observed at 467 nm. The study of these electronic spectra helps in understanding the nature of the metal-ligand bonding and the geometry of the resulting complex.

Table 5: Electronic Spectral Data (λ_max, nm) for a Selenosemicarbazone Ligand (HL) and its Manganese Complex

| Compound | λ_max (nm) | Assignment |

| HL | 275 | π → π |

| 305 | n → π | |

| K₂[Mn(L)₂Cl₂]Cl | 280 | π → π |

| 305 | n → π | |

| 467 | Charge Transfer |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound compounds and for gaining structural insights through the analysis of their fragmentation patterns. Techniques like electrospray ionization (ESI) and electron ionization (EI) are commonly used.

In ESI-MS, a compound is typically protonated, yielding a molecular ion peak often denoted as [M+H]⁺. For instance, the electro-spray (+) mass spectrum of a novel selenosemicarbazone ligand (C₂₀H₂₂N₄Se) displayed a peak at an m/z (mass-to-charge ratio) of 398.4, corresponding to the protonated molecule. The fragmentation of this molecular ion provides structural clues. The observed fragments for this ligand included peaks at m/z=291.4 (74%), 194.4 (100%), 106.3 (47%), and 55.3 (16%), which correspond to specific losses from the parent molecule.

A key feature in the mass spectra of selenium compounds is the characteristic isotopic pattern of selenium. Selenium has several stable isotopes, with ⁸⁰Se being the most abundant (49.61%), followed by ⁷⁸Se (23.77%), ⁷⁶Se (9.37%), ⁷⁷Se (7.63%), and ⁸²Se (8.73%). This results in a distinctive cluster of peaks for the molecular ion and any selenium-containing fragments, which confirms the presence of selenium in the molecule. For example, the EIMS spectra for certain selenazole derivatives clearly show the molecular ion peak accompanied by these isotopic peaks.

Fragmentation pathways are influenced by the structure of the molecule. Common fragmentation processes for organoselenium compounds include the expulsion of the selenium atom (Se) or a hydrogen selenide (B1212193) radical (SeH). The analysis of these fragmentation patterns, often guided by established rules like Stevenson's Rule, allows for the detailed structural elucidation of unknown this compound derivatives.

Table 1: Illustrative Mass Spectrometry Fragmentation Data for a Selenosemicarbazone Ligand (HL)

| m/z Value | Relative Intensity (%) | Proposed Fragment Identity |

| 398.4 | 7 | [M+H]⁺ |

| 291.4 | 74 | [M+H-(C₈H₁₀)]⁺ |

| 194.4 | 100 | [(M+H)-{(C₈H₁₀)+(C₆H₁₁N)}]⁺ |

| 106.3 | 47 | [(M+H)-{(C₈H₁₀)+(C₆H₁₁N)}+(C₇H₄)}]⁺ |

| 55.3 | 16 | [(M+H)-{(C₈H₁₀)+(C₆H₁₁N)+(C₇H₄)+(C₄H₂+H)}]⁺ |

Data sourced from a study on a novel selenosemicarbazone ligand (C₂₀H₂₂N₄Se).

X-ray Crystallography for Precise Atomic and Molecular Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information for compounds that can be grown as high-quality single crystals. This technique has been successfully applied to numerous selenosemicarbazone derivatives and their metal complexes.

For example, the structure of a nickel(II) complex with 2-(diphenylphosphino)benzaldehyde (B1302527) selenosemicarbazone, [Ni(L)NCS], was determined using this method. The analysis revealed a triclinic crystal system with the space group P-1 and provided precise unit cell dimensions. The data showed that the Ni atom has a distorted square-planar coordination geometry, with the selenium atom directly bonded to the nickel center. Similarly, the analysis of a Zn(II) complex with 2-quinolinecarboxaldehyde (B31650) selenosemicarbazone confirmed the coordination of the ligand to the metal ion. In some cases, X-ray diffraction has revealed that the selenosemicarbazone ligand coordinates as a dianionic, tridentate [O,N,Se]²⁻ ligand.

The collection of diffraction data involves mounting a single crystal on a diffractometer and rotating it in a monochromatic X-ray beam. The resulting diffraction intensities are recorded, processed, and used to solve and refine the crystal structure.

Table 2: Crystallographic Data for [Ni(L)NCS] (a Ni(II) Selenosemicarbazone Complex)

| Parameter | Value |

| Chemical Formula | C₂₁H₁₈N₄NiPSSe |

| Molecular Weight (Mᵣ) | 527.09 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.432(1) |

| b (Å) | 9.689(1) |

| c (Å) | 12.900(1) |

| α (°) | 77.65(1) |

| β (°) | 77.30(1) |

| γ (°) | 74.57(1) |

| Volume (V) (ų) | 1093.3(3) |

| Calculated Density (D꜀) (g/cm³) | 1.601 |

Data obtained from single crystal X-ray diffraction analysis.

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to analyze polycrystalline or powdered samples. Its primary application in the context of this compound compounds is for phase identification, assessment of sample purity, and analysis of crystalline phases.

The technique involves irradiating a finely ground sample with a monochromatic X-ray beam and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. By comparing the experimental pattern to reference patterns in databases, the crystalline phases present in the sample can be identified.

PXRD is also used to confirm that a synthesized bulk material corresponds to the structure determined from a single crystal. It can be employed to analyze both crystalline and amorphous samples by measuring conventional diffraction patterns. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it is invaluable for routine characterization and to ensure the phase purity of a synthesized batch of a this compound compound or its complexes.

Single Crystal X-ray Diffraction for Solid-State Structures

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. For newly synthesized this compound compounds, it serves as a crucial check of purity and stoichiometric composition. The experimentally determined percentages of each element are compared against the theoretical values calculated from the proposed molecular formula.

Typically, a close agreement between the found and calculated values, often within a ±0.4% margin, is required to confirm the empirical formula and support the purity of the compound. For example, the characterization of selenazolyl-hydrazone derivatives included elemental analysis where the "found" values for C, H, and N were shown to be in close agreement with the "calculated" values. This verification is a standard and essential part of the characterization data reported for new selenosemicarbazone ligands and their metal complexes.

Table 3: Example of Elemental Analysis Data for a Selenazolyl-hydrazone (C₁₇H₁₅N₃OSe)

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.31 | 57.64 |

| Hydrogen (H) | 4.24 | 4.35 |

| Nitrogen (N) | 11.79 | 11.92 |

Data demonstrates the close correlation between theoretical and experimental values, verifying the compound's stoichiometry.

Thermal Analysis Techniques for Decomposition Pathway Investigations (e.g., Thermogravimetric Analysis)

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA), are employed to study the thermal stability and decomposition pathways of this compound compounds. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This provides information on decomposition temperatures, the stability of intermediates, and the composition of the final residue.

The thermal behavior of selenosemicarbazone ligands and their metal complexes has been investigated to determine their stability. For example, the TGA curve for a K₂[Mn(L)₂Cl₂] complex showed it was stable up to 78.1°C, after which a multi-step decomposition occurred. The mass loss at each step can be correlated with the loss of specific molecular fragments.

TGA has also been instrumental in understanding the synthesis of nanomaterials from this compound precursors. The thermal decomposition of a cadmium-selenosemicarbazide complex was studied using TGA to understand the formation of cadmium selenide (CdSe) nanorods. The analysis suggested that a low activation energy for the decomposition of the precursor is a favorable condition for the growth of rod-shaped nanocrystals. Often, TGA is used in conjunction with Differential Scanning Calorimetry (DSC), which measures heat flow, to provide a more complete picture of the thermal events, such as melting points and exothermic or endothermic decomposition processes.

Theoretical and Computational Investigations of Selenosemicarbazide Systems

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the behavior of selenosemicarbazide systems at the electronic level. These approaches, rooted in solving approximations of the Schrödinger equation, elucidate electron distribution, orbital energies, and molecular properties that govern the chemical nature of these compounds.

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic structure of molecular systems, including this compound derivatives and their metal complexes. This method is favored for its balance of computational cost and accuracy, making it suitable for relatively large molecules. DFT calculations are instrumental in optimizing molecular geometries, predicting vibrational frequencies, and determining electronic properties.

In studies of metal complexes of selenosemicarbazones—derivatives formed from the condensation of this compound with aldehydes or ketones—DFT has been used to validate proposed structures. For instance, theoretical studies on metal complexes of sulfaclozine, a related sulfur-containing compound, used DFT/B3LYP methods to confirm coordination geometries, finding tetrahedral, octahedral, and trigonal bipyramidal arrangements for different metal ions. Similar approaches are applied to selenosemicarbazone complexes to understand their geometry and stability.

A combined experimental and theoretical study on cobalt(III) complexes with 2-quinolinecarboxaldehyde (B31650) thio- and selenosemicarbazone utilized DFT to analyze their electronic properties and structures. Such calculations provide insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For a series of salicylaldehyde-based thiosemicarbazones, a related class of compounds, DFT calculations showed HOMO-LUMO gaps in the range of 4.133–4.186 eV.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Salicylaldehyde-based Thiosemicarbazones (Note: Data is for analogous thiosemicarbazone compounds, as specific comprehensive data for this compound is not readily available in published literature. This table illustrates the type of data generated from DFT studies.)

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| TSC-1 | -6.041 | -1.879 | 4.162 |

| TSC-2 | -6.066 | -1.887 | 4.179 |

| TSC-3 | -6.098 | -1.912 | 4.186 |

| TSC-4 | -6.011 | -1.860 | 4.151 |

| TSC-5 | -6.024 | -1.878 | 4.146 |

| TSC-6 | -5.999 | -1.866 | 4.133 |

| Data sourced from a study on salicylaldehyde-based thiosemicarbazones, illustrating typical values obtained from DFT calculations. |

Ab initio methods, which are based on first principles without reliance on empirical parameters, offer a higher level of theory for electronic structure characterization. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are computationally more demanding than DFT but can provide more accurate results, especially for systems where electron correlation is critical.

For this compound and its analogues, ab initio calculations can be used to precisely determine molecular properties like bond lengths, bond angles, and rotational barriers. For example, ab initio studies have been performed on selenocarbonyl dihalides, which share the C=Se functional group, to understand their structure and chemistry. High-level calculations are also crucial for accurately predicting spectroscopic properties and reaction energetics, providing benchmark data to validate more approximate methods like DFT. While computationally intensive, these methods are invaluable for small, representative fragments of larger this compound systems to establish a baseline of high accuracy.

Density Functional Theory (DFT) Calculations on this compound Compounds

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations provide a trajectory that reveals how a molecule like this compound or its derivatives might flex, rotate, and interact with its environment, such as with solvent molecules or biological macromolecules.

These simulations are particularly useful for understanding the flexibility of the this compound backbone and the conformational preferences of its side chains. The resulting ensemble of structures can identify low-energy, biologically relevant conformations. For instance, MD simulations can elucidate the nature of intermolecular hydrogen bonds between the this compound moiety and surrounding water molecules, which is crucial for understanding its solubility and behavior in aqueous solutions. In the context of drug design, MD simulations are used to study the stability of a ligand (like a selenosemicarbazone) within the binding pocket of a target protein, providing insights into the key interactions that stabilize the complex.

Computational Studies on Ligand-Metal Interactions and Coordination Geometries

This compound and its derivatives are potent ligands for a variety of metal ions, forming stable coordination complexes. Computational chemistry plays a pivotal role in characterizing the nature of the metal-ligand bond and predicting the preferred coordination geometry.

DFT calculations are frequently employed to model these interactions. For example, in a study of Co(III) complexes with 2-quinolinecarboxaldehyde selenosemicarbazone, DFT was used to investigate the electronic structure and properties, which are dictated by the coordination environment. Similarly, spectroscopic data for Zn(II) complexes with the condensation product of 2-formylpyridine and this compound were analyzed to establish the coordination of the ligand through selenium and nitrogen atoms.

Computational models can predict bond energies, atomic charges, and the nature of the frontier molecular orbitals involved in the coordination. The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points, distinguishing between covalent and electrostatic interactions. In related semicarbazone complexes, QTAIM analysis has been used to quantify metal-ligand interaction energies.

Table 2: Computationally Determined Coordination Properties of Metal Complexes with Related Ligands (Note: This table presents illustrative data from studies on analogous semicarbazone and thiosemicarbazone complexes to demonstrate the outputs of computational studies on ligand-metal interactions.)

| Metal Complex System | Computational Method | Predicted Geometry | Key Interaction Sites |

| Fe(III)-PLSC | DFT | Six-coordinate | Phenyl oxygen, Azomethine nitrogen |

| Eu(III)-PLSC | DFT | Nine-coordinate | Carbonyl/enolic oxygen, Azomethine nitrogen |

| Cu(II)-Sulfaclozine | DFT/B3LYP | Trigonal bipyramidal | Sulfonyl oxygen, Pyrazine nitrogen |

| Zn(II)-Sulfaclozine | DFT/B3LYP | Tetrahedral | Sulfonyl oxygen, Pyrazine nitrogen |

| Cd(II)-Py-Se | Spectroscopic Analysis & Modeling | Square-pyramidal | Pyridine (B92270) N, Azomethine N, Selenium |

| PLSC: Pyridoxal-semicarbazone ; Sulfaclozine ; Py-Se: Product of 2-formylpyridine and this compound |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are essential for predicting and interpreting the spectroscopic signatures of this compound systems. Theoretical calculations of infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can be compared directly with experimental data to confirm molecular structures.

DFT calculations can predict vibrational frequencies with reasonable accuracy. For instance, in a study of selenosemicarbazones, the characteristic C=Se stretching frequency was identified in the IR spectra and compared with calculated values to confirm its assignment. Similarly, NMR chemical shifts can be calculated and compared to experimental spectra to aid in structural elucidation.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), which provides information about electronic transitions within the molecule. Machine learning approaches, trained on databases of experimental and calculated spectroscopic constants, are also emerging as a powerful tool for predicting these properties with high efficiency. The close agreement between predicted and experimental spectra validates the computational model, lending confidence to other calculated properties like reactivity and interaction energies.

Elucidation of Reaction Mechanisms and Transition States via Computational Modeling

Understanding how this compound participates in chemical reactions requires detailed knowledge of reaction pathways, intermediates, and transition states. Computational modeling provides a virtual laboratory to explore these mechanistic details, which are often fleeting and difficult to capture experimentally.

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. DFT is a common tool for locating the geometries of transition states—the highest energy point along a reaction coordinate—and calculating the activation energy barrier. This information is critical for predicting reaction rates and understanding selectivity. For example, computational studies on the formation of selenoesters have proposed reaction mechanisms involving radical intermediates, with calculations used to support the proposed pathway. In the broader context of organocatalysis and coordination chemistry, computational modeling is indispensable for designing new reactions and improving the efficiency of existing ones by providing a deep, molecular-level understanding of the underlying mechanism.

Stereochemical and Conformational Analysis through Computational Methods

The three-dimensional arrangement of atoms and the rotational freedom around single bonds in this compound and its derivatives give rise to various conformers with distinct energies and properties. Computational chemistry provides powerful tools to explore the conformational landscape, identify stable stereoisomers, and understand the energetic barriers between them. These theoretical investigations are crucial for rationalizing the observed chemical behavior, predicting reactivity, and understanding the coordination properties of these compounds when they act as ligands.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are extensively employed to model this compound systems. These first-principles approaches allow for the calculation of molecular structures, energies, and other properties without reliance on empirical parameters. A key technique in this analysis is the Potential Energy Surface (PES) scan, which systematically explores the energy of the molecule as a function of specific geometric parameters, most notably dihedral angles. By rotating specific bonds and calculating the energy at each step, researchers can map out the energetic landscape, locating energy minima that correspond to stable conformers and transition states that represent the energy barriers for interconversion between them.

The process begins with a conformational search to identify various possible spatial arrangements of the molecule. For flexible molecules, this can be a complex task, but methods like metadynamics, as implemented in software like CREST, are effective in exploring the conformational space. Once potential conformers are identified, their geometries are optimized to find the lowest energy structure for each. The relative energies of these optimized conformers are then calculated to determine their thermodynamic stability. For instance, studies on related flexible molecules have shown that while many conformers may exist, often only a few are energetically accessible at room temperature.

Detailed research findings on derivatives, such as 8-quinolinecarboxaldehyde (B1295770) selenosemicarbazone, offer insight into the specific stereochemical features analyzed. X-ray crystallography, complemented by DFT calculations, provides precise data on bond lengths, bond angles, and crucial dihedral angles that define the molecule's shape. For example, the planarity of the this compound moiety and the orientation of substituents are dictated by a combination of electronic effects and steric hindrance. Non-covalent interactions, such as intramolecular hydrogen bonds, also play a significant role in stabilizing particular conformations.

| Atoms Involved in Dihedral Angle | Angle (°) |

|---|---|

| Se1-C8-N3-N2 | -179.3(3) |

| N4-C8-N3-N2 | 1.4(6) |

| C9-N2-N3-C8 | 177.3(4) |

| N1-C1-C9-N2 | -0.5(6) |

| C2-C1-C9-N2 | 179.0(4) |

| N3-N2-C9-C1 | -179.2(4) |

Data sourced from supplementary information for a study on 8-quinolinecarboxaldehyde selenosemicarbazone, demonstrating the specific geometric parameters determined in stereochemical analyses.

The analysis of these dihedral angles reveals the planarity or deviation from planarity of different parts of the molecule. For example, a dihedral angle close to 180° or 0° indicates a trans or cis arrangement, respectively, often maximizing stability by minimizing steric clash. Computational models also allow for the study of how these conformations might change in different environments, such as in different solvents or upon coordination to a metal ion. The combination of experimental data and theoretical calculations thus provides a comprehensive picture of the stereochemical and conformational behavior of this compound systems.

Mechanistic Studies of Biological Actions of Selenosemicarbazide Derivatives

Mechanisms of Antiproliferative and Antitumor Effects

The ability of selenosemicarbazide derivatives to combat cancer cell proliferation stems from their engagement with multiple, interconnected cellular processes. These mechanisms collectively disrupt cellular homeostasis, leading to cell death.

Induction of Lysosomal Membrane Permeabilization Pathways

A key cytotoxic mechanism of certain selenosemicarbazone derivatives is the induction of lysosomal membrane permeabilization (LMP). For instance, 2-acetylpyridine (B122185) 4,4-dimethyl-3-selenosemicarbazone (Ap44mSe) has been shown to form redox-active copper complexes that specifically target lysosomes. This targeting leads to the permeabilization of the lysosomal membrane, a critical event that releases lysosomal enzymes into the cytosol, ultimately triggering cell death. This process can be initiated by various stimuli, including reactive oxygen species (ROS), and results in the breakdown of the lysosomal membrane, leading to the release of cathepsins and subsequent cell death.

Cellular Iron Depletion and Related Biological Responses

This compound derivatives are effective at depleting cellular iron, a crucial element for cell proliferation. This iron depletion triggers a cascade of biological responses. For example, the selenosemicarbazone Ap44mSe has been demonstrated to effectively deplete cellular iron, leading to the upregulation of transferrin receptor-1 and the downregulation of ferritin. This disruption of iron homeostasis contributes to the G1/S phase arrest in the cell cycle, DNA damage, and apoptosis. The cellular response to iron deficiency involves the iron regulatory proteins (IRPs) that bind to iron-responsive elements (IREs) in messenger RNAs, thereby controlling the expression of proteins involved in iron uptake, storage, and export.

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

The formation of copper complexes with selenosemicarbazone derivatives, such as Cu-Ap44mSe, can mediate the intracellular generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause significant damage to cellular components, leading to oxidative stress. This oxidative stress is a key contributor to the cytotoxic effects of these compounds. The generation of ROS can be attenuated by antioxidants like N-acetyl-l-cysteine or by the sequestration of copper. The overproduction of ROS beyond the cell's antioxidant capacity can lead to cell death.

Modulation of Key Protein Expression and Signaling Pathways (e.g., N-myc downstream regulated gene-1)

This compound derivatives can modulate the expression of key proteins and signaling pathways involved in cell growth and metastasis. A notable example is the increased expression of the potent metastasis suppressor, N-myc downstream regulated gene-1 (NDRG1), following treatment with Ap44mSe. NDRG1 is a multifunctional protein involved in stress responses, cell growth, and differentiation, and it is necessary for p53-mediated caspase activation and apoptosis. The upregulation of NDRG1 is linked to the cellular iron depletion caused by these compounds and is considered a significant part of their antitumor mechanism.

Caspase-Independent Cell Death Mechanisms (Necroptosis Induction)

In addition to apoptosis, selenosemicarbazone metal complexes have been shown to induce an alternative, caspase-independent form of programmed cell death known as necroptosis. This is particularly relevant for overcoming drug resistance in cancer cells where apoptotic pathways may be compromised. Necroptosis is a regulated form of necrosis that is initiated by stimuli such as the activation of death receptors like TNFR1 and is mediated by receptor-interacting protein kinase 3 (RIPK3) and mixed lineage kinase domain-like (MLKL) protein. The induction of necroptosis represents a promising strategy for cancer therapy, especially in apoptosis-resistant tumors.

Enzyme Inhibition Mechanisms (e.g., Cruzipain Protease Inhibition)

Beyond their anticancer properties, this compound derivatives have also been investigated as inhibitors of specific enzymes, highlighting their potential as therapeutic agents for other diseases.

The isosteric replacement of sulfur with selenium in thiosemicarbazones to create selenosemicarbazones has been shown to enhance the inhibitory effect against the cysteine protease cruzipain. Cruzipain is an essential enzyme for the parasite Trypanosoma cruzi, the causative agent of Chagas disease. Several selenosemicarbazones have been characterized as reversible, slow-binding inhibitors of cruzipain, with inhibition constants (KI) in the low nanomolar range, indicating a strong interaction with the enzyme. This potent inhibition of cruzipain disrupts essential life cycle processes of the parasite, such as proliferation and differentiation, making these compounds promising candidates for the development of new antichagasic drugs.

| Compound Class | Target Enzyme | Mechanism of Inhibition | Biological Effect |

| Selenosemicarbazones | Cruzipain | Reversible, slow-binding inhibition | Antiparasitic activity against Trypanosoma cruzi |

| Diarylideneketones | Triosephosphate Isomerase & Cruzipain | Dual inhibition | Trypanosomicidal activity |

| Pyrimidine derivatives | HIV-1 Reverse Transcriptase | Allosteric inhibition of RNase H function | Anti-HIV activity |

Comparative Mechanistic Investigations between Selenosemicarbazones and Thiosemicarbazones

The isosteric replacement of the sulfur atom in thiosemicarbazones with a selenium atom to form selenosemicarbazones has been a pivotal strategy in medicinal chemistry. This substitution significantly influences the physicochemical and biological properties of the resulting compounds. While both classes of compounds exhibit a wide range of biological activities through similar general mechanisms like metal chelation and enzyme inhibition, the subtle yet critical differences in their electronic structure and redox behavior, imparted by the chalcogen atom, lead to distinct mechanistic pathways and biological outcomes.

Initial comparative studies sometimes suggested that thiosemicarbazones were more potent antineoplastic agents. However, a larger body of subsequent research has demonstrated that selenosemicarbazones often exhibit superior antiproliferative activity and, most notably, a pronounced improvement in selectivity towards neoplastic cells over normal cells. The antitumor activity has been shown in some cases to directly correlate with the atomic number of the chalcogen, with selenium compounds being the most active.

The core of their mechanism involves the chelation of intracellular transition metal ions, particularly iron and copper, thereby inhibiting key enzymes like ribonucleotide reductase (RR) that are essential for DNA synthesis and repair. However, the nature of the chalcogen atom—sulfur versus selenium—dictates the stability, redox potential, and subsequent reactivity of these metal complexes, leading to significant divergences in their downstream biological effects.

A primary distinction lies in their redox behavior. Selenium is more easily oxidized than sulfur, has a lower pKa, and is more polarizable. Its outer valence electrons are more loosely held, making it a better nucleophile. These fundamental chemical differences translate into altered interactions with biological targets and reductants, providing a basis for the observed variations in efficacy and toxicity profiles.

Key Mechanistic Differences:

| Mechanism | Thiosemicarbazone Derivatives | Selenosemicarbazone Derivatives |

| Selectivity | Generally show lower selectivity between cancerous and normal cells. | Often demonstrate significantly improved selectivity for neoplastic cells. |

| Methemoglobin Formation | Iron complexes of clinically trialed thiosemicarbazones (e.g., Triapine) can cause deleterious oxidation of hemoglobin, leading to methemoglobinemia. | Specifically designed selenosemicarbazones (e.g., Selenotriapine, PPP4pSe) form iron complexes that limit or prevent methemoglobin formation, reducing a key toxicity. |

| Lysosomal Targeting | While some derivatives may affect lysosomes, it is not universally cited as a primary mechanism. | Certain selenosemicarbazones (e.g., Ap44mSe) form redox-active copper complexes that specifically target and permeabilize lysosomal membranes, inducing a novel cell death pathway. |

| Reactivity of Metal Complexes | Metal complexes show lower reactivity with physiological reductants like glutathione (B108866). | Metal complexes exhibit greater reactivity with physiological reductants, potentially leading to enhanced metal release and pro-oxidant effects within the cell. |

| Transmetalation | Zinc complexes are less prone to transmetalation. | Zinc complexes show greater transmetalation to form copper complexes within lysosomes, a process believed to potentiate anticancer activity. |

| Enzyme Inhibition | Effective inhibitors of enzymes like cruzipain and ribonucleotide reductase. | Often show improved inhibitory activity against the same enzymes (e.g., cruzipain, TbrCATL) compared to their sulfur isosteres. |

One of the most significant mechanistic advantages of selenosemicarbazones is their ability to circumvent a major dose-limiting toxicity associated with thiosemicarbazones: methemoglobinemia. Iron complexes of thiosemicarbazones like Triapine are known to cause harmful oxidation of oxy-hemoglobin. In contrast, studies on selenosemicarbazone analogues such as PPP4pSe and Selenotriapine show that their iron(III) complexes largely prevent this deleterious oxidation. This difference is attributed to the lower redox potentials of the selenium-based iron complexes and, in some cases, greater steric hindrance.